molecular formula C9H11IN2 B8387932 Cyclopropylmethyl-(5-iodo-pyridin-2-yl)-amine

Cyclopropylmethyl-(5-iodo-pyridin-2-yl)-amine

Cat. No. B8387932
M. Wt: 274.10 g/mol
InChI Key: PYFWGUVLGZBXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

Cyclopropyl-(5-ethynyl-pyridin-2-yl)-amine was prepared from cyclopropyl-(5-iodo-pyridin-2-yl)-amine in the same manner as 2-chloro-5-ethynyl-pyridine (Example 1). Cyclopropyl-(5-iodo-pyridin-2-yl)-amine was prepared from 2-chloro-5-iodo-pyridine and cyclopropyl amine in the same manner as cyclopropylmethyl-(5-iodo-pyridin-2-yl)-amine (Example 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8](I)=[CH:7][N:6]=2)[CH2:3][CH2:2]1.Cl[C:13]1[CH:18]=CC(C#C)=CN=1.ClC1C=CC(I)=CN=1.C1(N)CC1.[CH:33]1([CH2:36][NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:35]C1>>[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([C:13]#[CH:18])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[CH:36]1([NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:33][CH2:35]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC1=NC=C(C=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CNC1=NC=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC=C(C=C1)C#C
Name
Type
product
Smiles
C1(CC1)NC1=NC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07214802B2

Procedure details

Cyclopropyl-(5-ethynyl-pyridin-2-yl)-amine was prepared from cyclopropyl-(5-iodo-pyridin-2-yl)-amine in the same manner as 2-chloro-5-ethynyl-pyridine (Example 1). Cyclopropyl-(5-iodo-pyridin-2-yl)-amine was prepared from 2-chloro-5-iodo-pyridine and cyclopropyl amine in the same manner as cyclopropylmethyl-(5-iodo-pyridin-2-yl)-amine (Example 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8](I)=[CH:7][N:6]=2)[CH2:3][CH2:2]1.Cl[C:13]1[CH:18]=CC(C#C)=CN=1.ClC1C=CC(I)=CN=1.C1(N)CC1.[CH:33]1([CH2:36][NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:35]C1>>[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([C:13]#[CH:18])=[CH:7][N:6]=2)[CH2:3][CH2:2]1.[CH:36]1([NH:37][C:38]2[CH:43]=[CH:42][C:41]([I:44])=[CH:40][N:39]=2)[CH2:33][CH2:35]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC1=NC=C(C=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CNC1=NC=C(C=C1)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC=C(C=C1)C#C
Name
Type
product
Smiles
C1(CC1)NC1=NC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.